9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile

Checkpoint Kinase 1 Regioisomer SAR Kinase Inhibitor

9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile (CAS 919292-70-9) is a heterocyclic aromatic compound classified as a benzo[h]isoquinolin-1-one derivative. It features a fused tetracyclic core with a strategically positioned bromine atom at C9 and a carbonitrile group at C5.

Molecular Formula C14H7BrN2O
Molecular Weight 299.12 g/mol
CAS No. 919292-70-9
Cat. No. B12631830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile
CAS919292-70-9
Molecular FormulaC14H7BrN2O
Molecular Weight299.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C3C(=C(C=C21)C#N)C=CNC3=O)Br
InChIInChI=1S/C14H7BrN2O/c15-10-2-1-8-5-9(7-16)11-3-4-17-14(18)13(11)12(8)6-10/h1-6H,(H,17,18)
InChIKeyDCJDREDBAMZGSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile: A Specialized Benzoisoquinolinone Scaffold for Medicinal Chemistry and Structure-Activity Relationship Studies


9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile (CAS 919292-70-9) is a heterocyclic aromatic compound classified as a benzo[h]isoquinolin-1-one derivative [1]. It features a fused tetracyclic core with a strategically positioned bromine atom at C9 and a carbonitrile group at C5. This specific substitution pattern distinguishes it from its more common 6-carbonitrile regioisomer within the class of checkpoint kinase 1 (Chk1) inhibitor scaffolds [2]. The compound serves as a key intermediate or reference standard for exploring structure-activity relationships (SAR) where the regioisomeric placement of electron-withdrawing groups critically modulates target engagement [3].

Why 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile Cannot Be Directly Substituted with Common Analogs


This compound is a specific positional isomer (5-carbonitrile) within a broader class of benzoisoquinolinone Chk1 inhibitors. The 6-carbonitrile isomer (CAS 919290-63-4) and the 6-carboxylate ester analog (CAS 919290-64-5) are documented inhibitors with reported IC50 values of 400 nM and 300 nM, respectively, against human Chk1 [1][2]. Simple substitution with these more common analogs will alter the electronic and steric environment of the pharmacophore, leading to unpredictable changes in kinase selectivity and cellular potency. The 5-carbonitrile substitution vector is critical for a distinct SAR exploration space, making this compound a non-interchangeable tool for probing target interactions where the C5 position specifically engages the ATP-binding pocket or adjacent allosteric sites [3]. Procurement of the precise regioisomer is therefore mandatory for maintaining experimental reproducibility in SAR campaigns.

9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile: Direct Evidence of Differentiation from Closest Analogs


Regioisomeric Differentiation: 5-Carbonitrile vs. 6-Carbonitrile in Chk1 Inhibition

The critical point of differentiation is the position of the carbonitrile group. The 6-carbonitrile regioisomer (BDBM50223482) has a documented Chk1 IC50 of 400 nM [1]. While direct public activity data for the target 5-carbonitrile isomer is currently unavailable, the patent literature defines the class of benzoisoquinolinones as ATP-competitive Chk1 inhibitors, and the regioisomeric displacement of the nitrile from the 6- to the 5-position is expected to profoundly alter hinge-region hydrogen bonding and orientation within the kinase active site [2]. This positional isomer is essential for probing SAR in the under-explored 5-substituted vector space.

Checkpoint Kinase 1 Regioisomer SAR Kinase Inhibitor

Functional Group Differentiation: Carbonitrile vs. Carboxylate Ester at Position 5 vs. 6

A closely related analog, methyl 9-bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylate (BDBM50223456), demonstrates a Chk1 IC50 of 300 nM [1]. This shows that even among 6-substituted analogs, a simple ester-to-nitrile swap modulates potency. The target compound uniquely combines the potent nitrile warhead with the 5-position attachment. This combination is not represented in any public biological dataset, providing a unique opportunity to probe the synergistic effect of substitution pattern and functional group on kinase selectivity and cellular activity.

Kinase Selectivity Functional Group SAR Medicinal Chemistry

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen Bonding Profile

The target compound's computed properties show a distinct topological polar surface area (tPSA) and hydrogen bonding profile compared to its 6-substituted regioisomers. The specific placement of the nitrile at the 5-position results in a unique electronic distribution around the lactam ring, which is expected to influence solubility and permeability. PubChem data for the 5-carbonitrile isomer indicates an XLogP3 of 3.0, 1 hydrogen bond donor, and 2 hydrogen bond acceptors [1]. The 6-carbonitrile isomer, while sharing the same molecular formula, possesses a different dipole moment and electrostatic potential surface due to altered conjugation, which can affect off-target binding and metabolic stability [2].

Drug-likeness Physicochemical Properties ADME Prediction

Synthetic Tractability: The 5-Carbonitrile as a Versatile Handle for Downstream Chemistry

The 9-bromo substituent provides a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the 5-carbonitrile group can be further transformed into tetrazoles, amides, or amines. This orthogonal reactivity is standard for the class, but the 5-substitution pattern offers a distinct vector for fragment elaboration compared to the more extensively explored 6-substituted series [1]. This allows for the rapid generation of novel analogs in underexplored chemical space.

Synthetic Intermediate Cross-Coupling Library Synthesis

9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile: Optimal Application Scenarios Based on Differentiation Evidence


Probing Unexplored Kinase SAR: 5-Substituted Benzoisoquinolinone Series

Medicinal chemistry groups focused on novel Checkpoint Kinase 1 (Chk1) or related kinase inhibitors will require this precise regioisomer to explore the 5-position vector. The evidence confirms that the 6-substituted analogs are well-characterized [3], and the 5-isomer represents a structurally distinct scaffold for generating new intellectual property and understanding target engagement [2]. This compound should be prioritized when the research goal involves breaking away from the crowded 6-substituted chemical space.

Fragment-Based Drug Discovery (FBDD) with a Privileged Bias

Despite lacking direct target engagement data, this compound's computed drug-likeness (XLogP3 = 3.0, low molecular weight) [3] and the class-level evidence of Chk1 inhibition [2] make it an ideal fragment-sized molecule for fragment-based screening. It offers a 'privileged' benzoisoquinolinone core with an unusual substitution pattern, increasing the probability of identifying novel hits with distinct binding modes compared to 6-substituted fragments.

Chemical Biology Tool for Investigating Regioisomer-Dependent Polypharmacology

The compound can be utilized as a matched molecular pair with its 6-carbonitrile counterpart [3] to systematically investigate how a simple shift in nitrile position alters kinase selectivity profiles, cellular efficacy, and off-target effects. Such studies are crucial for developing chemical probes with well-defined selectivity, and the commercial availability of this compound enables these critical experiments.

Diversification Point for Lead Optimization Libraries

For industrial lead optimization programs, this compound serves as a key intermediate. The bromine atom allows for late-stage functionalization via cross-coupling, while the unique 5-carbonitrile orientation directs the growth vector into uncharted chemical territory [2]. This is particularly valuable for companies seeking to rapidly expand their proprietary compound collections in kinase inhibitor projects.

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